

# An In-depth Technical Guide to Propyl Decanoate

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## Compound of Interest

Compound Name: Propyl decanoate

Cat. No.: B1679712

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This technical guide provides a comprehensive overview of **propyl decanoate**, including its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its relevance in biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and related scientific disciplines.

## Chemical Identity and Synonyms

**Propyl decanoate** is an ester formed from the condensation of decanoic acid and propanol.<sup>[1]</sup> Its formal IUPAC name is **propyl decanoate**.<sup>[1][2]</sup> It is also known by several synonyms, which are listed in the table below.

Identifier Type	Value
IUPAC Name	propyl decanoate
Synonyms	n-Propyl decanoate, Propyl caprate, Decanoic acid, propyl ester <sup>[1][2]</sup>
CAS Number	30673-60-0 <sup>[1][2]</sup>
Molecular Formula	C13H26O2 <sup>[2]</sup>
InChI Key	OVFMRFMJVFDCAA-UHFFFAOYSA-N <sup>[2]</sup>
SMILES	CCCCCCCCC(=O)OCCC <sup>[2]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **propyl decanoate** is presented in the following tables for easy reference and comparison.

### Physicochemical Properties

Property	Value	Conditions
Molecular Weight	214.34 g/mol [2]	
Appearance	Colorless clear liquid (estimated)[3]	
Boiling Point	253.00 to 256.00 °C[3]	760.00 mm Hg
Density	0.85000 to 0.86500 g/cm <sup>3</sup> [3]	25.00 °C
Refractive Index	1.41800 to 1.43300[3]	20.00 °C
Flash Point	229.00 °F (109.44 °C)[3]	Closed Cup
Vapor Pressure	0.014000 mmHg (estimated)[3]	25.00 °C
Solubility	Soluble in alcohol; Insoluble in water (1.132 mg/L at 25 °C, estimated)[3]	
logP (o/w)	5.371 (estimated)[3]	

### Spectroscopic Data

Spectroscopy Type	Key Features
<sup>1</sup> H NMR (90 MHz, CDCl <sub>3</sub> )	δ (ppm): 0.88 (t, 3H), 1.27 (m, 12H), 1.62 (m, 2H), 2.21 (t, 2H), 4.03 (t, 2H)
<sup>13</sup> C NMR (25.16 MHz, CDCl <sub>3</sub> )	δ (ppm): 10.42, 14.12, 22.15, 22.77, 25.13, 29.28, 29.37, 29.54, 31.99, 34.44, 65.83, 173.87
Infrared (IR)	Characteristic strong C=O stretching vibration for an ester at approximately 1730-1750 cm <sup>-1</sup> .
Mass Spectrometry (EI)	Key fragments (m/z): 61, 43, 41, 60, 173.

## Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **propyl decanoate**.

### Synthesis of Propyl Decanoate via Fischer Esterification

**Propyl decanoate** is commonly synthesized through the acid-catalyzed Fischer esterification of decanoic acid with propanol.<sup>[4]</sup>

Materials:

- Decanoic acid
- n-Propanol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (p-TsOH)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated NaCl solution)
- Diethyl ether or other suitable extraction solvent
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- In a round-bottom flask, combine decanoic acid and an excess of n-propanol (e.g., a 3 to 5-fold molar excess of the alcohol).
- Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess propanol.
- The crude **propyl decanoate** can be further purified by vacuum distillation.

## Analysis of Propyl Decanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile compounds like **propyl decanoate**.

Instrumentation and Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for fatty acid ester analysis (e.g., a polar column like those with a polyethylene glycol stationary phase or a non-polar column like those with a 5% phenyl-polydimethylsiloxane stationary phase).
- Helium as the carrier gas.
- **Propyl decanoate** standard for calibration.
- Hexane or other suitable solvent for sample dilution.

GC-MS Parameters (Example):

- Injector Temperature: 250 °C

- Injection Mode: Split or splitless, depending on the concentration.
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp to 250 °C at 10 °C/min.
  - Hold at 250 °C for 5 minutes.
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

#### Sample Preparation:

- Prepare a stock solution of **propyl decanoate** in hexane.
- Create a series of calibration standards by serially diluting the stock solution.
- For unknown samples, dissolve a known amount in hexane. If the sample is in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
- Inject the prepared standards and samples into the GC-MS system.

#### Data Analysis:

- Identify the **propyl decanoate** peak in the chromatogram based on its retention time, which should match that of the standard.
- Confirm the identity by comparing the mass spectrum of the peak with the reference mass spectrum of **propyl decanoate**.

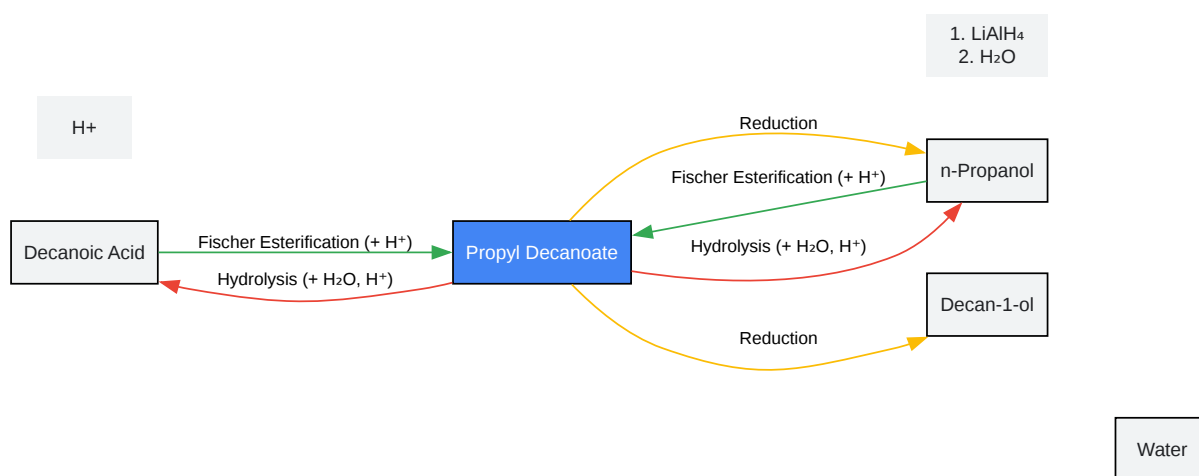
- For quantitative analysis, construct a calibration curve by plotting the peak area of the **propyl decanoate** standard against its concentration. Use this curve to determine the concentration of **propyl decanoate** in the unknown samples.

## Signaling Pathways and Logical Relationships

This section provides diagrams to visualize the chemical reactions and biosynthetic pathway related to **propyl decanoate**.

### Chemical Reactions of Propyl Decanoate

The following diagram illustrates the synthesis of **propyl decanoate** via Fischer esterification, its hydrolysis back to decanoic acid and propanol, and its reduction to decanol and propanol.

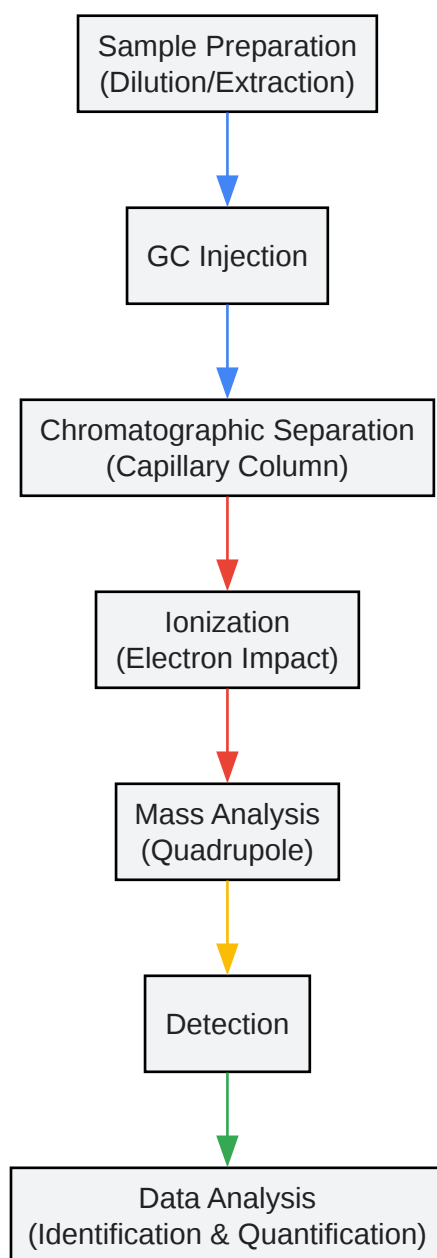


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Chemical transformations involving **propyl decanoate**.

### Experimental Workflow for GC-MS Analysis

The diagram below outlines the general workflow for the analysis of **propyl decanoate** using gas chromatography-mass spectrometry.



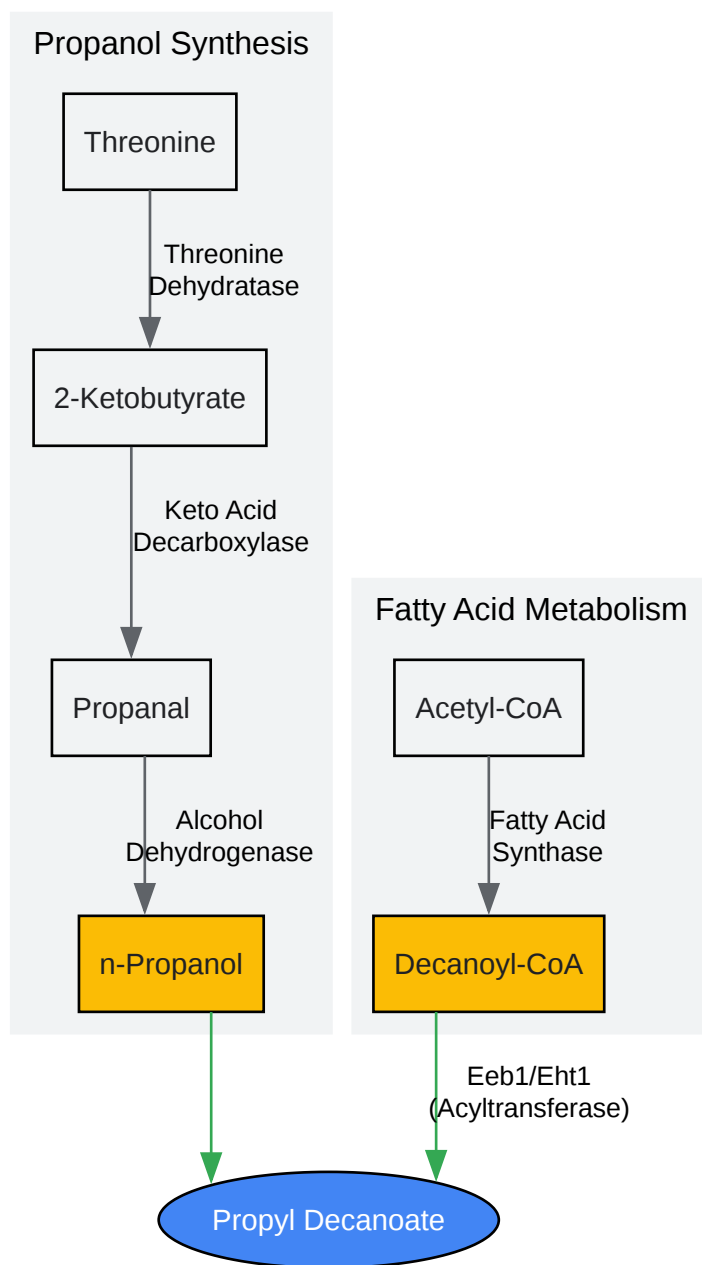
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A generalized workflow for GC-MS analysis.

## Biosynthesis of Propyl Decanoate in *Saccharomyces cerevisiae*

**Propyl decanoate** has been identified as a metabolite in the yeast *Saccharomyces cerevisiae*. [1] Its biosynthesis involves the formation of n-propanol from the amino acid threonine and the subsequent esterification with decanoyl-CoA, a product of fatty acid metabolism. The key

enzymes responsible for the synthesis of medium-chain fatty acid esters in yeast are acyl-CoA:ethanol O-acyltransferases, such as Eeb1 and Eht1, which can also utilize other alcohols like propanol.



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Biosynthetic pathway of **propyl decanoate** in *S. cerevisiae*.



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